molecular formula C16H25N5O2 B2666705 (4-Methylpiperazin-1-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097894-42-1

(4-Methylpiperazin-1-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2666705
CAS RN: 2097894-42-1
M. Wt: 319.409
InChI Key: PJZVFSZTNMVTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential use in various applications.

Scientific Research Applications

Drug-likeness and Pharmacophore Development

A study highlighted the development of compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine for binding affinity to human histamine H3 and H4 receptors. Through structure-activity relationship studies, compounds demonstrating high affinity and selectivity for H3 receptors were identified. This research provides insights into the drug-likeness and pharmacophore development for potential H3R ligands, emphasizing the importance of integrating the H3R pharmacophore into structural scaffolds to achieve high receptor affinity and promising drug-likeness properties (Sadek et al., 2014).

Synthesis of Ligands for CNS Receptors

Another study described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine. This process led to the discovery of compounds with significant interaction with σ1-receptors, indicating potential applications in developing ligands for central nervous system receptors (Beduerftig et al., 2001).

Antimicrobial Activity

Research into triazole analogues of piperazine demonstrated significant antibacterial activity against human pathogenic bacteria. This study highlights the potential for developing new antimicrobial agents based on modifications of the piperazine structure, offering insights into the design of compounds with improved antibacterial efficacy (Nagaraj et al., 2018).

Tubulin Polymerization Inhibition

A series of (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine was investigated for their effects on tumor cell growth, inhibition of tubulin polymerization, and cell cycle arrest. This research provides a foundation for the development of novel and potent tubulin polymerization inhibitors, with certain compounds showing excellent antiproliferative properties (Prinz et al., 2017).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-13-17-6-3-15(18-13)23-14-4-7-20(8-5-14)16(22)21-11-9-19(2)10-12-21/h3,6,14H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVFSZTNMVTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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